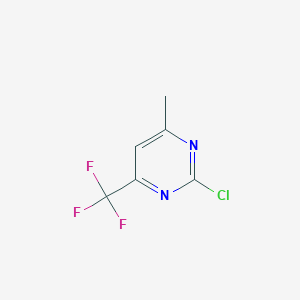

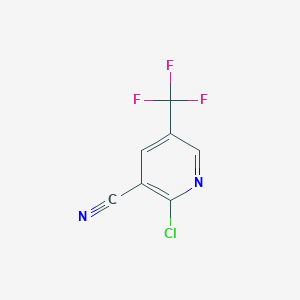

2-Chloro-5-(trifluoromethyl)nicotinonitrile

Übersicht

Beschreibung

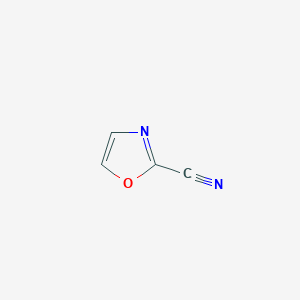

2-Chloro-5-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 . It has a molecular weight of 206.55 and is typically stored at temperatures between 2-8°C in an inert atmosphere . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 2-Chloro-5-(trifluoromethyl)nicotinonitrile is 1S/C7H2ClF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)nicotinonitrile has a density of 1.5±0.1 g/cm³ . It has a boiling point of 251.6±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 48.9±3.0 kJ/mol . The flash point is 105.9±25.9 °C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

2-Chloro-5-(trifluoromethyl)nicotinonitrile is a versatile compound used in various chemical synthesis processes. A study by Coppola and Shapiro (1981) explored its reaction with thioureas, leading to the formation of pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems, highlighting its utility in heterocyclic chemistry (Coppola & Shapiro, 1981). Similarly, Lavecchia et al. (2004) used it for the synthesis of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines, demonstrating its role in palladium-mediated coupling reactions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Application in Material Science

Hussein, El Guesmi, and Ahmed (2019) developed a new class of poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties through a domino four-component condensation reaction. This work showcases the potential of 2-Chloro-5-(trifluoromethyl)nicotinonitrile in developing environmentally sensitive fluorophore-based compounds, which could have significant applications in material science (Hussein, El Guesmi, & Ahmed, 2019).

Pharmaceutical Intermediates

Mulder et al. (2013) reported a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, highlighting the importance of 2-Chloro-5-(trifluoromethyl)nicotinonitrile in pharmaceutical research (Mulder et al., 2013).

Synthesis of Nicotinonitrile Derivatives

Challa et al. (2021) synthesized a series of 2-amino-4,6-disubstituted nicotinonitrile derivatives, demonstrating the use of 2-Chloro-5-(trifluoromethyl)nicotinonitrile in producing potential inhibitors of SIRT1, a significant enzyme in aging and metabolism studies (Challa et al., 2021).

Industrial Process Development

Nielsen, Nielsen, and Pittelkow (2004) described a scale-up of a new process for the production of 2-chloro-5-trifluoromethyl-benzonitrile by a Sandmeyer reaction, showcasing the industrial application and process safety evaluation of compounds derived from 2-Chloro-5-(trifluoromethyl)nicotinonitrile (Nielsen, Nielsen, & Pittelkow, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302 , indicating that it may be harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFBFKPZLKQYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602129 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

624734-22-1 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)